methyl 4-[(E)-[5-sulfanylidene-3-(trifluoromethyl)-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate
Description
Properties
CAS No. |
467244-92-4 |
|---|---|
Molecular Formula |
C12H9F3N4O2S |
Molecular Weight |
330.29 g/mol |
IUPAC Name |
methyl 4-[(E)-[5-sulfanylidene-3-(trifluoromethyl)-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate |
InChI |
InChI=1S/C12H9F3N4O2S/c1-21-9(20)8-4-2-7(3-5-8)6-16-19-10(12(13,14)15)17-18-11(19)22/h2-6H,1H3,(H,18,22)/b16-6+ |
InChI Key |
LCMPIEWDGIEKAF-OMCISZLKSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C(F)(F)F |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-[5-sulfanylidene-3-(trifluoromethyl)-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate typically involves multi-step reactions. One common method includes the condensation of a primary amine with carbon disulfide and dialkyl maleates, followed by cyclization to form the triazole ring . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-[5-sulfanylidene-3-(trifluoromethyl)-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
Methyl 4-[(E)-[5-sulfanylidene-3-(trifluoromethyl)-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-[5-sulfanylidene-3-(trifluoromethyl)-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and sulfanylidene groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
The compound is structurally related to several triazole derivatives, differing primarily in substituents on the triazole ring and adjacent functional groups. Key analogues include:
Table 1: Structural Comparison of Triazole Derivatives
*Calculated based on formula C₁₇H₁₃ClN₄O₂S.
Key Observations :
- The trifluoromethyl group in the target compound contrasts with chlorophenyl () and fluorophenyl () substituents, altering electronic and steric properties.
- Sulfanylidene (=S) vs.
- The benzoate ester is conserved across analogues, suggesting a role in solubility or prodrug activation.
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases hydrophobicity compared to polar chloro/fluorophenyl groups, which may enhance membrane permeability.
- Hydrogen Bonding : Sulfanylidene and thioxo groups can act as hydrogen-bond acceptors, influencing crystal packing or target binding .
Biological Activity
Methyl 4-[(E)-[5-sulfanylidene-3-(trifluoromethyl)-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and implications in various fields, particularly in agriculture and medicine.
- Molecular Formula : C18H10F3N2O3S
- Molar Mass : 409.4 g/mol
- Melting Point : 181-183 °C
- Density : 1.61 g/cm³ (predicted)
Synthesis
The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions to yield the desired compound. The synthetic route typically includes the formation of the triazole ring followed by the introduction of the benzoate moiety.
Antimicrobial Properties
Recent studies have indicated that compounds containing triazole moieties exhibit antimicrobial activity . This compound has been evaluated for its effectiveness against various bacterial and fungal strains. For instance:
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 18 | 16 |
The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have shown that this compound exhibits anticancer properties . Research conducted on human cancer cell lines revealed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 10 | Cell cycle arrest at G2/M phase |
| SW480 (Colon) | 20 | Inhibition of proliferation |
The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression, making it a candidate for further development as an anticancer drug.
Agricultural Applications
This compound has been explored for its potential use in agriculture as a pesticide. A study assessed its efficacy in enhancing plant resistance against pests:
| Pest Species | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Aphids | 85 | 200 |
| Whiteflies | 75 | 150 |
The results indicate that the compound can significantly reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides.
Q & A
Q. What are the optimal synthetic routes for preparing methyl 4-[(E)-[5-sulfanylidene-3-(trifluoromethyl)-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate?
- Methodology : The synthesis typically involves multi-step protocols:
Triazole core formation : Cyclocondensation of thiosemicarbazide derivatives with trifluoroacetic anhydride under reflux (80–100°C) to introduce the trifluoromethyl group .
Sulfanylidene incorporation : Reaction with carbon disulfide or Lawesson’s reagent to generate the C=S moiety .
Iminomethyl linkage : Condensation of the triazole intermediate with methyl 4-formylbenzoate using catalytic acetic acid in ethanol (reflux, 12–24 hours) .
Critical parameters: Solvent choice (e.g., DMF for solubility), temperature control to avoid side reactions, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR assigns the iminomethyl proton (δ 8.5–9.0 ppm, singlet) and trifluoromethyl carbon (δ 120–125 ppm, q, ≈ 280 Hz) .
- FT-IR : Confirms C=S (1050–1150 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺: 385.08) .
- X-ray Crystallography : Resolves E/Z isomerism of the iminomethyl group (if crystalline) .
Q. How does the sulfanylidene group influence reactivity in nucleophilic/electrophilic reactions?
- Methodology : The C=S group acts as a soft nucleophile, reacting with:
- Electrophiles : Alkylation with methyl iodide (MeI) in basic conditions (K₂CO₃, DMF) yields sulfanyl ether derivatives .
- Oxidants : H₂O₂ converts C=S to sulfoxide (C-SO) or sulfone (C-SO₂), altering electronic properties (monitored by TLC) .
Note: The trifluoromethyl group stabilizes the triazole ring via electron-withdrawing effects, reducing unwanted ring-opening reactions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reaction pathways?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to compute HOMO/LUMO energies (predicting redox behavior) and electrostatic potential maps (identifying nucleophilic sites) .
- MD Simulations : Solvent dynamics (e.g., in water/DMSO) assess solubility and aggregation tendencies .
Application: Predict regioselectivity in cycloaddition reactions involving the triazole ring .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. no activity)?
- Methodology :
- Dose-response assays : Use IC₅₀ values (e.g., against COX-2 or CYP450 isoforms) to quantify potency .
- Structural analogs : Compare with methyl benzoate derivatives lacking the trifluoromethyl group to isolate electronic effects .
- Metabolic stability : Incubate with liver microsomes (human/rat) to evaluate rapid degradation as a false-negative cause .
Q. How does the trifluoromethyl group affect intermolecular interactions in crystal packing?
- Methodology :
- X-ray diffraction : Analyze short contacts (e.g., F···H interactions, 2.6–3.0 Å) and π-stacking of the benzoate ring .
- Hirshfeld surface analysis : Quantify contributions of F···H (5–10%) and C-H···π (15–20%) interactions to lattice stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
